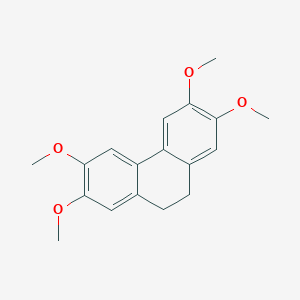
2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene, also known as DHP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It is a naturally occurring phenanthrene derivative that is found in various plants, including orchids, and has been found to possess a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene has been found to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. Its potential therapeutic applications have been explored in various preclinical studies. For instance, this compound has been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent. Additionally, this compound has been shown to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis. Moreover, this compound has been found to possess antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Wirkmechanismus
The exact mechanism of action of 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene is not fully understood. However, it has been suggested that this compound may exert its biological activities through the modulation of various signaling pathways. For instance, this compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. Additionally, this compound has been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects
This compound has been found to possess various biochemical and physiological effects. For instance, this compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, this compound has been found to inhibit the production of inflammatory cytokines, which are involved in the inflammatory response. Moreover, this compound has been shown to reduce oxidative stress, which is a key factor in the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene in lab experiments is its potential therapeutic applications. This compound has been found to possess various biological activities, which make it a promising candidate for the development of novel therapeutics. Additionally, this compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. While this compound has been found to be relatively safe in preclinical studies, its toxicity profile has not been fully characterized.
Zukünftige Richtungen
There are several future directions for research on 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene. One direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Moreover, the toxicity profile of this compound needs to be fully characterized in order to determine its safety for use in humans. Finally, the development of novel synthetic methods for this compound may be useful in the production of large quantities for research and potential therapeutic applications.
Conclusion
In conclusion, this compound is a naturally occurring phenanthrene derivative that has gained significant attention in the field of scientific research due to its potential therapeutic properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. While further research is needed to fully understand the potential of this compound as a therapeutic agent, its biological activities make it a promising candidate for the development of novel therapeutics.
Synthesemethoden
2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene can be synthesized through various methods, including the use of palladium-catalyzed cross-coupling reactions. One such method involves the reaction of 2,3,6,7-tetramethoxyphenanthrene with vinyl magnesium bromide in the presence of palladium catalysts. This reaction yields this compound in good yields and high purity.
Eigenschaften
Molekularformel |
C18H20O4 |
|---|---|
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
2,3,6,7-tetramethoxy-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C18H20O4/c1-19-15-7-11-5-6-12-8-16(20-2)18(22-4)10-14(12)13(11)9-17(15)21-3/h7-10H,5-6H2,1-4H3 |
InChI-Schlüssel |
SCJQACPXMFUNKR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)CCC3=CC(=C(C=C32)OC)OC)OC |
Kanonische SMILES |
COC1=C(C=C2C(=C1)CCC3=CC(=C(C=C32)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-bromoethoxy)-3-methoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295873.png)
![2-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295874.png)
![4-{[(E)-(5-bromo-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}phenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295880.png)
![1,5-dimethyl-4-{[(E)-{2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295882.png)
![4-{[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295883.png)
![4-({4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295884.png)
![3-({4-[2-(4-Bromophenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B295885.png)
![2-Methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B295886.png)
![2-[4-(2-bromoethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295887.png)
![2-{3-bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295889.png)
![2-{3-chloro-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295890.png)
![4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B295893.png)
![N'-[(E)-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295895.png)
![N'-[(E)-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295896.png)
